![molecular formula C10H10ClNO3 B1354616 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid CAS No. 78096-13-6](/img/structure/B1354616.png)
3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid, also known as 3-chloro-2-methylbenzamide (3CMB), is an organic compound that has been widely used as a building block in organic synthesis. It is a versatile intermediate for the preparation of various compounds, ranging from pharmaceuticals to agrochemicals. 3CMB is also used in the production of dyes, surfactants, and other materials.
科学的研究の応用
Synthesis and Antimicrobial Activity
- 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which are structurally related to 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid, were used to synthesize derivatives with antimicrobial activity. Some compounds exhibited significant activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Synthesis of Isobenzofuran Derivatives
- 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, related to the compound , were reacted with terminal alkynes to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives (Kobayashi et al., 2008).
Synthesis of Heterocycles
- Methyl 3-cyclopropyl-3-oxopropanoate, a similar compound, was used in the synthesis of heterocycles with cyclopropyl substituents, highlighting the potential for generating diverse chemical structures (Pokhodylo et al., 2010).
Antimicrobial and Antioxidant Applications
- Novel compounds synthesized from similar oxopropanoic acid derivatives demonstrated antimicrobial and antioxidant activities, indicating a potential for pharmaceutical applications (Hassanin et al., 2012).
Synthesis of Aminobutanoic Acids
- The synthesis of 3,4-disubstituted aminobutanoic acids, related to the compound , was conducted. These compounds have shown pharmacological activity, suggesting potential medical applications (Vasil'eva et al., 2016).
特性
IUPAC Name |
3-(3-chloro-2-methylanilino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6-7(11)3-2-4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNXMYXMBHDKSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505868 |
Source


|
| Record name | 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid | |
CAS RN |
78096-13-6 |
Source


|
| Record name | 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
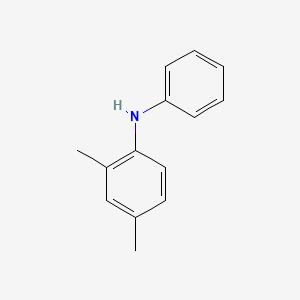
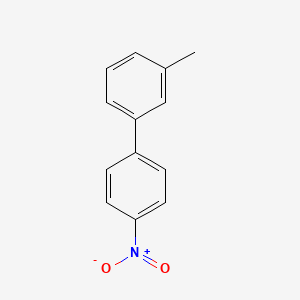
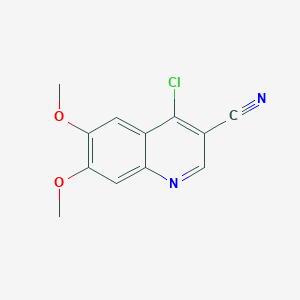
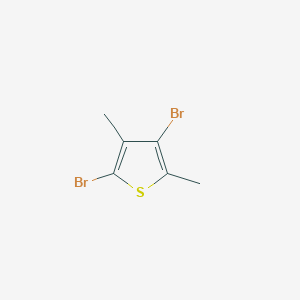
![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)
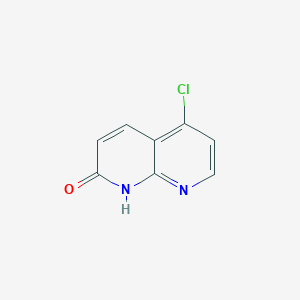
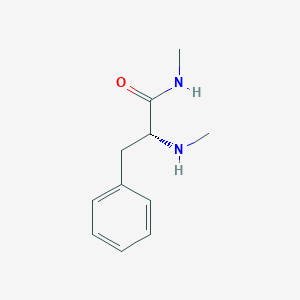
![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)
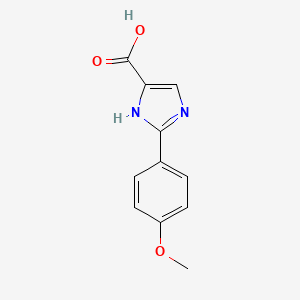
![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)
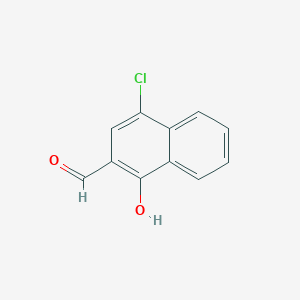
![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)